
Tris(1,10-fenantrolina)cobalto(II) Bis(hexafluorofosfato)
Descripción general
Descripción
Tris(1,10-phenanthroline)cobalt(II) Bis(hexafluorophosphate) is a chemical compound with the molecular formula 3C12H8N2.Co.2F6P . It has a molecular weight of 889.49 . The compound appears as a light yellow to brown powder or crystal .
Molecular Structure Analysis
The molecular structure of Tris(1,10-phenanthroline)cobalt(II) Bis(hexafluorophosphate) is complex. The Co(II) ion is coordinated by six N atoms from three bis-chelating 1,10-phenanthroline ligands in a distorted octahedral environment .Physical And Chemical Properties Analysis
Tris(1,10-phenanthroline)cobalt(II) Bis(hexafluorophosphate) is a solid at 20°C . It is light sensitive . The compound is soluble in acetonitrile .Aplicaciones Científicas De Investigación
Células Solares Sensibilizadas por Colorante (DSSC)
Este compuesto se utiliza como un conductor de huecos y un dopante de cobalto en la fabricación de células solares sensibilizadas por colorante . Su papel es crucial en la cadena de transporte de electrones, donde facilita el movimiento de electrones desde el colorante de vuelta al electrolito, completando así el circuito y mejorando la eficiencia de las células solares.
Química Industrial
En la química industrial, este compuesto organometálico se utiliza como catalizador y reactivo. Su capacidad para sufrir reacciones redox lo hace valioso en la síntesis de nuevas entidades químicas y materiales con propiedades específicas .
Productos Farmacéuticos
La reactividad y las características estructurales del compuesto se aprovechan en la investigación farmacéutica, particularmente en la síntesis de moléculas complejas que podrían servir como posibles candidatos a fármacos .
Ciencia de Materiales
Tris(1,10-fenantrolina)cobalto(II) Bis(hexafluorofosfato): también es significativo en la investigación de la ciencia de los materiales. Se utiliza en el estudio de los marcos metal-orgánicos (MOF) y los polímeros de coordinación, que tienen aplicaciones que van desde el almacenamiento de gases hasta la catálisis .
Safety and Hazards
Direcciones Futuras
Tris(1,10-phenanthroline)cobalt(II) Bis(hexafluorophosphate) is used in materials science, particularly in the field of electronic materials and dye-sensitized solar cell (DSSC) materials . It acts as a hole conductor and cobalt dopant in DSSC materials . The future directions of this compound could involve further exploration of its applications in these areas.
Mecanismo De Acción
Target of Action
It’s known that the cobalt(ii) ion in the compound is coordinated by six nitrogen atoms from three bis-chelating 1,10-phenanthroline ligands .
Mode of Action
Tris(1,10-phenanthroline)cobalt(II) Bis(hexafluorophosphate) interacts with its targets through the cobalt(II) ion, which lies on a twofold rotation axis and is coordinated by six nitrogen atoms from three bis-chelating 1,10-phenanthroline ligands . This results in a distorted octahedral environment .
Action Environment
The action of Tris(1,10-phenanthroline)cobalt(II) Bis(hexafluorophosphate) can be influenced by environmental factors. For instance, it’s known that the compound should be stored in a cool, dark place, preferably at a temperature below 15°C . It should also be protected from light, as it is light-sensitive .
Análisis Bioquímico
Biochemical Properties
Tris(1,10-phenanthroline)cobalt(II) Bis(hexafluorophosphate) plays a crucial role in biochemical reactions, particularly those involving electron transfer. This compound can interact with enzymes, proteins, and other biomolecules, facilitating or inhibiting various biochemical pathways. For instance, it has been shown to interact with bovine serum albumin, affecting its fluorescence properties . The nature of these interactions often involves coordination between the cobalt ion and specific amino acid residues in the proteins, leading to changes in the protein’s conformation and activity.
Cellular Effects
The effects of Tris(1,10-phenanthroline)cobalt(II) Bis(hexafluorophosphate) on cells are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the electron transfer processes within cells, which are critical for cellular respiration and energy production . Additionally, its interaction with DNA can lead to changes in gene expression, potentially altering cellular behavior and function .
Molecular Mechanism
At the molecular level, Tris(1,10-phenanthroline)cobalt(II) Bis(hexafluorophosphate) exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as proteins and nucleic acids. The cobalt ion in the compound can coordinate with specific functional groups in these biomolecules, leading to changes in their structure and activity. For instance, its interaction with DNA has been studied using voltammetric techniques, revealing insights into its binding affinity and mode of interaction . Additionally, this compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context.
Temporal Effects in Laboratory Settings
The effects of Tris(1,10-phenanthroline)cobalt(II) Bis(hexafluorophosphate) can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation or interaction with other molecules in the environment . Long-term exposure to this compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes, which need to be carefully monitored.
Dosage Effects in Animal Models
The effects of Tris(1,10-phenanthroline)cobalt(II) Bis(hexafluorophosphate) vary with different dosages in animal models. At lower doses, the compound may facilitate specific biochemical reactions without causing significant adverse effects. At higher doses, it can exhibit toxic or adverse effects, such as disrupting cellular metabolism or causing oxidative stress. Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced beyond a certain concentration . Careful dosage optimization is essential to harness its benefits while minimizing potential risks.
Metabolic Pathways
Tris(1,10-phenanthroline)cobalt(II) Bis(hexafluorophosphate) is involved in various metabolic pathways, interacting with enzymes and cofactors essential for cellular metabolism. Its role in electron transfer reactions is particularly noteworthy, as it can influence the redox state of cells and affect metabolic flux . The compound’s interaction with specific enzymes can modulate their activity, leading to changes in metabolite levels and overall metabolic balance.
Transport and Distribution
The transport and distribution of Tris(1,10-phenanthroline)cobalt(II) Bis(hexafluorophosphate) within cells and tissues are critical for its biochemical effects. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may interact with binding proteins that influence its localization and accumulation in specific cellular compartments . These interactions can affect the compound’s activity and its ability to modulate biochemical processes.
Subcellular Localization
The subcellular localization of Tris(1,10-phenanthroline)cobalt(II) Bis(hexafluorophosphate) is essential for its function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its activity, as it may interact with different biomolecules depending on its subcellular environment
Propiedades
IUPAC Name |
cobalt(2+);1,10-phenanthroline;dihexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C12H8N2.Co.2F6P/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;2*1-7(2,3,4,5)6/h3*1-8H;;;/q;;;+2;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLDWYRTFCWAIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Co+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H24CoF12N6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
889.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31876-74-1 | |
| Record name | Tris(1,10-phenanthroline)cobalt(II) Bis(hexafluorophosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Oxazolidinyloxy, 2-hexyl-2-[(13R)-16-hydroxy-20,20-dimethyl-16-oxido-11-oxo-13-[[(1-oxohexadecyl)oxy]methyl]-12,15,17-trioxa-20-azonia-16-phosphaheneicos-1-yl]-4,4-dimethyl-, inner salt](/img/structure/B1496578.png)
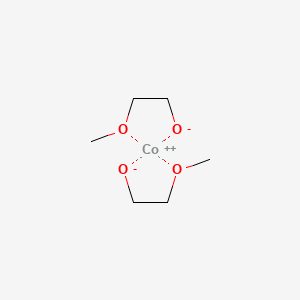

![1,2-b]Thiophene](/img/structure/B1496593.png)
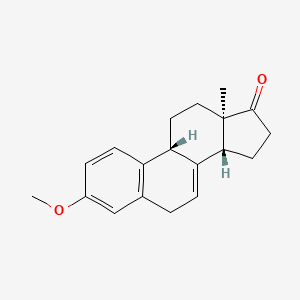


![sodium;2,3-dihydroxypropyl [(2R)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B1496603.png)
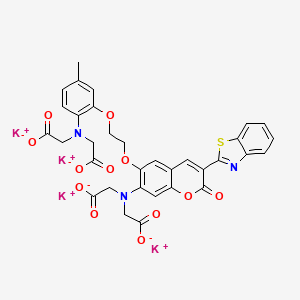
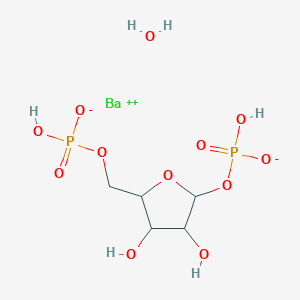
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(1S,2S,4S,6R,7S,8R,9S,12S,13R,14R,16R)-6,16-dihydroxy-7,9,13-trimethyl-6-[(3S)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-14-yl]oxy]-5-hydroxy-6-methyl-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1496609.png)
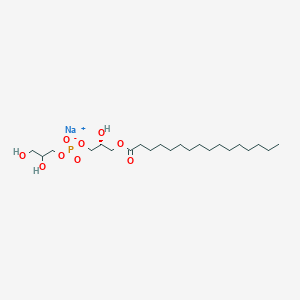
![3-Oxazolidinyloxy, 2-[(8R)-11-hydroxy-15,15-dimethyl-11-oxido-6-oxo-8-[[(1-oxohexadecyl)oxy]methyl]-7,10,12-trioxa-15-azonia-11-phosphahexadec-1-yl]-4,4-dimethyl-2-undecyl-, inner salt](/img/structure/B1496619.png)
![(1R,2R,3S,4R,5R,6S,7S,8S,9S)-1,2,3,6,9,10,10-Heptachloropentacyclo[5.3.0.02,5.03,9.04,8]decane](/img/structure/B1496621.png)